Cas no 40482-02-8 ((1R,2S)-2-(aminomethyl)cyclopentan-1-ol)

(1R,2S)-2-(aminomethyl)cyclopentan-1-ol structure
40482-02-8 structure
Product Name:(1R,2S)-2-(aminomethyl)cyclopentan-1-ol
N.o CAS:40482-02-8
MF:C6H13NO
MW:115.173521757126
MDL:MFCD22194480
CID:5035998
PubChem ID:13133897
Update Time:2023-11-27

(1R,2S)-2-(aminomethyl)cyclopentan-1-ol Propriedades químicas e físicas

Nomes e Identificadores

    • (1R,2S)-2-(aminomethyl)cyclopentan-1-ol
    • Cyclopentanol,2-(aminomethyl)-,(1R,2S)-rel-
    • 2-(Aminomethyl)cyclopentanol, (E)-
    • Cyclopentanol, 2-(aminomethyl)-, trans-
    • (1R)-2alpha-Aminomethylcyclopentan-1beta-ol
    • MDL: MFCD22194480
    • Inchi: 1S/C6H13NO/c7-4-5-2-1-3-6(5)8/h5-6,8H,1-4,7H2/t5-,6+/m0/s1
    • Chave InChI: VORALDSQPSWPRK-NTSWFWBYSA-N
    • SMILES: O[C@@H]1CCC[C@H]1CN

Propriedades Computadas

  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 8
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 74.9
  • XLogP3: 0.3
  • Superfície polar topológica: 46.2

(1R,2S)-2-(aminomethyl)cyclopentan-1-ol Preçomais >>

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Enamine
EN300-248945-0.05g
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40482-02-8 95.0%
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Enamine
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Enamine
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(1R,2S)-2-(aminomethyl)cyclopentan-1-ol
40482-02-8 95.0%
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$4806.0 2025-03-21
Enamine
EN300-248945-10.0g
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Enamine
EN300-248945-1g
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Enamine
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$4806.0 2023-09-15
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